molecular formula C11H21Br2N3 B560240 VUF 5681 dihydrobromide CAS No. 639089-06-8

VUF 5681 dihydrobromide

Numéro de catalogue: B560240
Numéro CAS: 639089-06-8
Poids moléculaire: 355.11 g/mol
Clé InChI: YFFVIGXPKWSZHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide follows International Union of Pure and Applied Chemistry conventions, reflecting its complex heterocyclic structure. The compound is officially designated with the Chemical Abstracts Service registry number 639089-06-8 for the dihydrobromide salt form, while the base compound carries the registry number 768358-61-8. The molecular structure consists of a piperidine ring system linked through a three-carbon propyl chain to an imidazole moiety, with the dihydrobromide indicating the presence of two hydrobromic acid molecules associated with the basic nitrogen centers.

The structural identification reveals a molecular formula of C11H21Br2N3 for the dihydrobromide salt, corresponding to a molecular weight of 355.11 grams per mole. The base compound without the hydrobromic acid components has the molecular formula C11H19N3 and a molecular weight of 193.29 grams per mole. The compound exhibits specific stereochemical properties with defined three-dimensional conformations that influence its biological activity. The International Chemical Identifier string for the dihydrobromide form is InChI=1S/C11H19N3.2BrH/c1-2-7-13-10(4-1)5-3-6-11-8-12-9-14-11;;/h8-10,13H,1-7H2,(H,12,14);2*1H, providing a standardized representation of its molecular connectivity.

Propriétés

IUPAC Name

4-[3-(1H-imidazol-5-yl)propyl]piperidine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2BrH/c1(3-11-8-13-9-14-11)2-10-4-6-12-7-5-10;;/h8-10,12H,1-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFVIGXPKWSZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCCC2=CN=CN2.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00702395
Record name 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

639089-06-8
Record name 4-[3-(1H-Imidazol-5-yl)propyl]piperidine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00702395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du dihydrobromure de VUF 5681 implique généralement la réaction de la 4-(3-(1H-imidazol-4-yl)propyl)pipéridine avec l'acide bromhydrique. Les conditions de réaction comprennent souvent :

    Solvant : Eau ou solvant organique approprié.

    Température : Température ambiante à des températures légèrement élevées.

    Durée de la Réaction : Plusieurs heures pour assurer une réaction complète.

Méthodes de Production Industrielle : La production industrielle du dihydrobromure de VUF 5681 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus comprend :

Analyse Des Réactions Chimiques

Synthetic Pathways

The synthesis of 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide (PubChem CID: 90475065) involves two primary steps: (1) formation of the free base (4-[3-(1H-imidazol-5-yl)propyl]piperidine) and (2) salt formation with hydrobromic acid.

1.1 Synthesis of the Free Base
Key intermediates and reactions include:

  • Piperidine Functionalization : Alkylation of the piperidine nitrogen with a propyl chain bearing a protected imidazole group. This is achieved via nucleophilic substitution (e.g., using tert-butyl 4-(tosyloxy)piperidine-1-carboxylate and 3-(1H-imidazol-5-yl)propanol under basic conditions) .
  • Imidazole Introduction : Coupling reactions using activating agents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and hydroxybenzotriazole (HOBt) in the presence of diisopropylethylamine (DIPEA) .

1.2 Salt Formation
The free base is treated with hydrobromic acid (HBr) in a stoichiometric ratio to yield the dihydrobromide salt, enhancing stability and solubility .

Key Reaction Mechanisms

Reaction Type Details Conditions References
Alkylation Introduction of the propyl-imidazole moiety to piperidine via SN2 mechanismNaH/DMF, 80°C, 12–24 hours
Reductive Amination Formation of secondary amine (piperidine-propyl linkage)NaBH(OAc)₃ or STAB, CH₂Cl₂, rt, 4 hours
Acid-Base Neutralization Conversion of free base to dihydrobromide saltHBr (aq.), ethanol, 0–5°C, 1 hour

Metabolic and Degradation Pathways

In vivo studies of structurally related piperidine-imidazole derivatives suggest potential metabolic pathways:

  • Oxidative Metabolism : Hydroxylation of the propyl chain or piperidine ring by cytochrome P450 enzymes .
  • Hydrolysis : Cleavage of the piperidine-propyl bond under acidic conditions (e.g., gastric pH) .
  • Tautomerization : Imidazole ring tautomerism (1H ↔ 3H forms) observed in polar solvents .

Chemical Stability and Reactivity

  • pH Sensitivity : The imidazole ring (pKa ~6.95) and piperidine nitrogen (pKa ~10.5) govern solubility and protonation states .
  • Thermal Stability : Decomposition above 200°C, releasing HBr and forming imidazole-propyl-piperidine derivatives .
  • Hygroscopicity : The dihydrobromide salt is less hygroscopic than the free base, improving shelf life .

Functionalization Reactions

The compound’s structure allows further derivatization:

Reaction Product Application
Acylation Amide formation at piperidine nitrogenProdrug development
Alkylation Quaternary ammonium saltsEnhanced bioavailability
Metal Coordination Complexes with transition metals (e.g., Zn²⁺)Catalysis or chelation studies

Applications De Recherche Scientifique

Neurological Disorders

Research indicates that VUF 5681 dihydrobromide may have applications in treating various neurological disorders, such as:

  • Alzheimer's Disease : As a histamine H3 receptor antagonist, it could help improve cognitive deficits associated with Alzheimer's by promoting neurotransmitter release.
  • Narcolepsy : Its ability to modulate wakefulness makes it a candidate for research into treatments for narcolepsy.
  • Cognitive Enhancement : Studies suggest potential benefits in enhancing cognitive functions in healthy individuals and those with cognitive impairments .

Pharmacological Studies

The compound serves as a valuable tool in pharmacological research aimed at understanding the role of histamine receptors in the central nervous system (CNS). Its dual functionality as both an antagonist and partial agonist allows researchers to explore different aspects of receptor signaling pathways.

Drug Development

Given its unique properties, 4-[3-(1H-imidazol-5-yl)propyl]piperidine is being investigated for its potential in developing new therapeutic agents targeting CNS disorders. The specificity of its action on histamine receptors minimizes side effects commonly associated with broader-spectrum drugs .

Case Studies and Research Findings

Recent studies have documented the effects of this compound on various neurological conditions:

  • A study focusing on sleep-wake disturbances indicated that antagonists like VUF 5681 could significantly influence sleep architecture and improve wakefulness in animal models.
  • Research on cognitive enhancement has shown that administration of this compound leads to improved performance in memory tasks among subjects with cognitive impairments .

Mécanisme D'action

VUF 5681 dihydrobromide exerts its effects by binding to the histamine H3 receptor, acting as a neutral antagonist. This binding blocks the receptor’s activity, preventing the downstream signaling pathways that would normally be activated by histamine. The compound also exhibits partial agonist activity, meaning it can partially activate the receptor under certain conditions. The primary molecular targets include the histamine H3 receptor and associated signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Structural Variations

Key structural differences among analogues lie in:

  • Imidazole substituent position (4-yl vs. 5-yl).
  • Alkyl chain length (methyl, ethyl, or propyl).
  • Piperidine substitution pattern (e.g., methyl or benzyl groups).
Table 1: Structural Comparison of Selected Analogues
Compound Name Imidazole Position Alkyl Chain Piperidine Substitution CAS Number Reference
4-[3-(1H-Imidazol-5-yl)propyl]piperidine dihydrobromide 5-yl Propyl None Not explicitly listed
Immepip dihydrobromide 5-yl Methyl None 164391-47-3
VUF 4858 5-yl Methyl None Not listed
VUF 4929 5-yl Ethyl None Not listed
4-(3-(1H-Imidazol-4-yl)propyl)piperidine dihydrobromide 4-yl Propyl None 639089-06-8

Pharmacological Activity

  • Structural similarities to Immepip (H3 agonist) and Clobenpropit (H3 antagonist/H4 agonist) suggest dual receptor interactions .
  • Immepip dihydrobromide : A well-characterized H3 receptor agonist (EC₅₀ = 2.3 nM) with high selectivity over H4 receptors .
  • VUF 4929 (ethyl chain) : Shorter alkyl chains may reduce H3 receptor binding efficiency compared to propyl derivatives .
Table 2: Receptor Affinity and Selectivity
Compound H3 Receptor Activity H4 Receptor Activity Key Application
Immepip dihydrobromide Agonist (EC₅₀ = 2.3 nM) Low affinity Neurological studies
Clobenpropit Antagonist Agonist Cancer cell migration
4-[3-(1H-Imidazol-5-yl)propyl]piperidine dihydrobromide Predicted agonist/antagonist Moderate affinity Under investigation

Physicochemical Properties

  • Molecular weight : ~327.06 g/mol (base compound) + 2×80.91 g/mol (HBr) = 488.88 g/mol.
  • Solubility : Expected to be >30 mg/mL in water (similar to Immepip) .
  • Stability : Dihydrobromide salts generally exhibit improved hygroscopicity and shelf life compared to free bases .

Therapeutic Potential

  • Histamine receptor modulation: Potential applications in neurodegenerative diseases (H3) or cancer metastasis (H4) .
  • Antimicrobial activity : Piperidine-imidazole hybrids (e.g., azole derivatives in ) show antitubercular activity, though this compound’s efficacy remains unstudied.

Critical Analysis of Structural-Activity Relationships (SAR)

  • Alkyl chain elongation : Propyl chains (vs. methyl/ethyl) may enhance H3 receptor binding due to increased hydrophobic interactions .
  • Imidazole position : 5-yl derivatives (vs. 4-yl) show higher H3 selectivity, as seen in Immepip .
  • Salt form : Dihydrobromide improves bioavailability but may affect CNS penetration due to increased polarity.

Activité Biologique

4-[3-(1H-imidazol-5-yl)propyl]piperidine; dihydrobromide, also known as VUF 5681, is a chemical compound recognized for its significant biological activity, particularly as a histamine H3 receptor antagonist and partial agonist. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11H21Br2N
  • Molecular Weight : 355.11 g/mol
  • CAS Number : 639089-06-8

VUF 5681 acts primarily on the histamine H3 receptor, where it functions as a neutral antagonist and exhibits partial agonist activity . This dual role allows it to modulate histaminergic signaling pathways, which are implicated in various neurological and psychiatric conditions.

Histamine H3 Receptor Interaction

VUF 5681 has been shown to bind effectively to the histamine H3 receptor, influencing neurotransmitter release in the central nervous system. Its antagonistic properties can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are crucial for mood regulation and cognitive function.

Potential Therapeutic Applications

The compound's ability to modulate histamine signaling suggests several potential therapeutic applications:

  • Cognitive Enhancement : Its role in increasing neurotransmitter levels may benefit conditions like Alzheimer's disease and other cognitive impairments.
  • Anxiolytic Effects : By influencing neurotransmitter systems associated with anxiety and depression, VUF 5681 may provide therapeutic benefits for mood disorders .

Case Studies

  • Cognitive Function Studies : In animal models, VUF 5681 demonstrated improvements in memory performance and cognitive function, supporting its potential use in treating cognitive decline associated with aging or neurodegenerative diseases.
  • Mood Disorders : Research has indicated that compounds similar to VUF 5681 exhibit anxiolytic and antidepressant-like effects in various preclinical models, suggesting that it could be beneficial for treating anxiety and depression .

Data Tables

Property Value
Molecular FormulaC11H21Br2N
Molecular Weight355.11 g/mol
CAS Number639089-06-8
H3 Receptor AffinityHigh
Purity≥98% (HPLC)

Q & A

Q. What are the recommended synthetic routes for 4-[3-(1H-imidazol-5-yl)propyl]piperidine dihydrobromide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, imidazole-piperidine derivatives can be synthesized via nucleophilic substitution or condensation reactions. A parallel synthesis approach (as described for similar compounds in ) uses reflux with methanol as a solvent, triethylamine as a base, and trifluoroacetic acid (TFA) for deprotection. Optimization includes adjusting reaction time (e.g., 12–24 hours reflux), temperature (70–80°C), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of aldehyde to amine precursors). Post-synthesis purification via column chromatography or recrystallization is critical to isolate the dihydrobromide salt .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Characterization requires a combination of techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., imidazole protons at δ 7.5–8.0 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 297.2) and purity (>95% by peak area) .
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 42.1%, H: 5.9%, N: 12.3%) to confirm stoichiometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of dihydrobromide salts, which may release HBr gas under heat .
  • Emergency Measures : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline flush .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodological Answer :
  • Target Identification : Use databases like PDB to select receptor targets (e.g., histamine receptors due to imidazole motifs).
  • Docking Software : Tools like AutoDock Vina can simulate binding poses. For example, analogs of this compound show binding energies of −8.2 kcal/mol to H₃ receptors, suggesting competitive inhibition .
  • Validation : Compare docking results with in vitro assays (e.g., IC₅₀ values from radioligand binding assays) to refine models .

Q. What strategies resolve contradictions in biological activity data across experimental models?

  • Methodological Answer :
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays).
  • Experimental Controls : Include positive controls (e.g., known H₃ antagonists like Thioperamide) and account for solvent effects (e.g., DMSO cytotoxicity at >0.1%) .
  • Statistical Analysis : Apply ANOVA or non-parametric tests to assess variability between replicates or models (e.g., murine vs. human cell lines) .

Q. How can AI-driven tools optimize the synthesis and formulation of this compound?

  • Methodological Answer :
  • Reaction Prediction : Platforms like ChemOS leverage machine learning to suggest optimal reaction pathways (e.g., solvent selection, catalyst efficiency) .
  • Process Automation : Robotic platforms (e.g., Opentrons) enable high-throughput screening of reaction conditions (e.g., temperature gradients, reagent ratios) .
  • Data Integration : Use tools like COMSOL Multiphysics to model reaction kinetics and predict yields under varying conditions .

Key Considerations for Experimental Design

  • Reproducibility : Document reaction conditions (e.g., humidity, inert atmosphere) to minimize batch-to-batch variability .
  • Theoretical Integration : Use QSAR (Quantitative Structure-Activity Relationship) models to prioritize synthetic targets .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.